(2-Bromo-1-fluoroethyl)cyclopentane
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Overview
Description
(2-Bromo-1-fluoroethyl)cyclopentane is an organic compound with the molecular formula C7H12BrF. It is a cyclopentane derivative where a bromine and a fluorine atom are attached to an ethyl group, which is further connected to the cyclopentane ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-fluoroethyl)cyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the addition of bromine and fluorine to an ethylcyclopentane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective addition of halogens .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and fluorination in reactors designed for high efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-fluoroethyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different cyclopentane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopentane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids .
Scientific Research Applications
(2-Bromo-1-fluoroethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-Bromo-1-fluoroethyl)cyclopentane exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions include nucleophilic substitution, where the halogen atoms are replaced by other nucleophiles, and redox reactions, where the compound undergoes oxidation or reduction .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-fluoroethyl)cyclopentane
- (2-Bromo-1-chloroethyl)cyclopentane
- (2-Fluoro-1-iodoethyl)cyclopentane
Uniqueness
(2-Bromo-1-fluoroethyl)cyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds.
Properties
IUPAC Name |
(2-bromo-1-fluoroethyl)cyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFVISKPUVFIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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